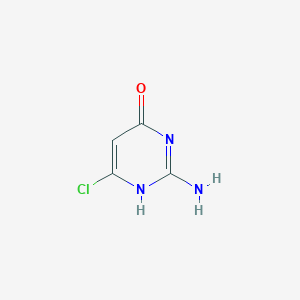

2-amino-6-chloro-1H-pyrimidin-4-one

Descripción

Propiedades

IUPAC Name |

2-amino-6-chloro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWACOJLJYUFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=NC1=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Profiling of 2-Amino-6-chloro-1H-pyrimidin-4-one

A Definitive Guide for Drug Discovery and Materials Science

Executive Summary

The compound 2-amino-6-chloro-1H-pyrimidin-4-one (CAS: 32709-80-1 / 1194-21-4) is a highly versatile, bifunctional pyrimidine synthon. Due to its unique combination of an electrophilic C6-chloride, a nucleophilic C2-amine, and a tautomerizable C4-carbonyl/hydroxyl group, it serves as a critical node in advanced organic synthesis. Its applications span the development of Tyrosyl-DNA Phosphodiesterase II (TDP2) inhibitors like toxoflavins[1], the engineering of heat-resistant high explosives (HRHEs)[2], and the construction of cross-conjugated mesomeric betaines for RNA-nucleobase modeling[3].

This whitepaper details the industry-standard synthetic pathway, focusing on the mechanistic causality that dictates the chemoselective transformations required to isolate this compound in high yield and purity.

Mechanistic Causality & Retrosynthetic Strategy

A common pitfall in pyrimidine chemistry is attempting the direct mono-chlorination of 2-amino-4,6-dihydroxypyrimidine. Direct mono-chlorination is statistically and electronically difficult to control, inevitably yielding intractable mixtures of unreacted starting material, mono-chloro, and di-chloro products.

To circumvent this, the authoritative synthetic strategy employs a two-step sequence: exhaustive chlorination followed by chemoselective mono-hydrolysis [4][5].

The Electronic Deactivation Switch

The success of this pathway relies on a fundamental principle of Nucleophilic Aromatic Substitution (S_NAr).

-

Chlorination: 2-amino-4,6-dihydroxypyrimidine is treated with Phosphorus Oxychloride (POCl3) to yield 2-amino-4,6-dichloropyrimidine[6][7]. The resulting pyrimidine ring is highly electron-deficient, making both C4 and C6 chlorides highly susceptible to nucleophilic attack.

-

Selective Hydrolysis: When 2-amino-4,6-dichloropyrimidine is exposed to exactly one equivalent of aqueous Sodium Hydroxide (NaOH), the first hydroxide ion rapidly displaces one chloride. Crucially, in the basic medium, the newly formed hydroxyl group immediately deprotonates to form a pyrimidinolate anion [8][9].

-

Causality: This anionic charge delocalizes across the pyrimidine core, drastically increasing the electron density of the ring. This electronic saturation effectively "shuts down" the electrophilicity of the remaining C6-chloride, preventing a second S_NAr reaction (di-hydrolysis) even if a slight excess of base is present. This built-in electronic deactivation is the causal mechanism that ensures high chemoselectivity.

Fig 1: Chemoselective synthesis of 2-amino-6-chloro-1H-pyrimidin-4-one via electronic deactivation.

Core Experimental Workflows

As a self-validating system, the following protocols utilize physical phase changes (dissolution and precipitation) and pH monitoring as real-time indicators of reaction progress.

Protocol A: Synthesis of 2-Amino-4,6-dichloropyrimidine

Objective: Convert the dihydroxy starting material to the highly reactive dichloro intermediate via Vilsmeier-Haack type activation.

-

Setup: In a dry, argon-flushed 500 mL round-bottom flask, suspend 2-amino-4,6-dihydroxypyrimidine (50.0 g, 0.39 mol) in POCl3 (150 mL, 1.6 mol)[7].

-

Catalysis: Slowly add N,N-dimethylaniline (15 mL) dropwise. Causality: The amine acts as an acid scavenger and forms a Vilsmeier-type reactive intermediate with POCl3, significantly lowering the activation energy of the chlorination.

-

Reflux: Heat the mixture to 105 °C for 3-4 hours. The suspension will gradually turn into a dark, homogeneous solution, validating the consumption of the insoluble starting material.

-

Workup: Distill off excess POCl3 under reduced pressure. Carefully pour the viscous residue over crushed ice (1 kg) with vigorous stirring to quench unreacted phosphoryl species.

-

Isolation: Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Protocol B: Chemoselective Mono-Hydrolysis

Objective: Exploit electronic deactivation to selectively hydrolyze a single chloride[8].

-

Setup: Suspend 2-amino-4,6-dichloropyrimidine (32.8 g, 0.20 mol) in distilled water (300 mL).

-

Temperature Control: Cool the suspension to 0-5 °C using an ice-water bath. Causality: While the pyrimidinolate anion resists further S_NAr, keeping the temperature low suppresses background degradation pathways and ensures kinetic control.

-

Hydrolysis: Add a solution of NaOH (8.4 g, 0.21 mol, 1.05 eq) in water (50 mL) dropwise over 30 minutes. The solid will slowly dissolve as the water-soluble sodium pyrimidinolate salt forms. Stir for an additional 1.5 hours at 5 °C.

-

Precipitation: Carefully adjust the pH to 5.0-6.0 using 2M HCl. The neutralization of the anion forces the sudden precipitation of the neutral 2-amino-6-chloro-1H-pyrimidin-4-one.

-

Validation: Filter the white solid, wash with cold water and minimal cold ethanol, and dry. Purity can be rapidly validated via LC-MS (Expected[M+H]+ = 146.0).

Quantitative Data & Analytical Validation

To ensure reproducibility across different scales, the following table summarizes the key metrics, expected yields, and analytical markers for both steps.

| Parameter | Step 1: Exhaustive Chlorination | Step 2: Selective Mono-Hydrolysis |

| Reagents | POCl3, N,N-Dimethylaniline | NaOH (aq), H2O |

| Temperature | 100-105 °C (Reflux) | 0-5 °C |

| Reaction Time | 3-4 hours | 2 hours |

| Typical Yield | 75-85% | 80-90% |

| Physical State | Pale-yellow solid | White amorphous powder |

| LC-MS [M+H]+ | 164.0 (Isotope pattern for Cl2) | 146.0 (Isotope pattern for Cl1) |

| 1H NMR (DMSO-d6) | δ 7.20 (br s, 2H, NH2), 6.85 (s, 1H, CH) | δ 11.5 (br s, 1H, NH), 6.9 (br s, 2H, NH2), 5.8 (s, 1H, CH) |

Tautomerism and Downstream Functionalization

Understanding the structural dynamics of 2-amino-6-chloro-1H-pyrimidin-4-one is critical for downstream applications. The molecule exhibits pronounced lactam-lactim tautomerism.

In the solid state and at neutral pH, the lactam (keto) form (1H-pyrimidin-4-one) predominates. However, under basic conditions, it shifts to the lactim (enol) form (pyrimidin-4-ol). This duality dictates its reactivity:

-

Electrophilic Trapping: The lactam form is utilized when the C6-chloride is targeted for displacement by external nucleophiles, such as hydrazines in the synthesis of toxoflavin derivatives[1].

-

Nucleophilic Bridging: The lactim form can act as a nucleophile itself, which is leveraged in the synthesis of amino-bridged energetic materials[2].

Fig 2: Lactam-lactim tautomerism dictating divergent downstream functionalization pathways.

References[6] Google Patents. Process and intermediates for the preparation of preladenant and related compounds (WO2012127472A1). Available at: https://patents.google.com/patent/WO2012127472A1/en[3] RSC Publishing. Nucleophilic substitution of heteroaromatics with 2-amino-6-chloropyrimidin-4-ol. J. Chem. Soc., Perkin Trans. 1, 2002, 982-990. Available at: https://pubs.rsc.org/en/content/articlelanding/2002/P1/b110352n[2] ACS Publications. From Concept to Synthesis: Developing Heat-Resistant High Explosives through Automated High-Throughput Virtual Screening. J. Phys. Chem. C 2023. Available at: https://pubs.acs.org/doi/10.1021/acs.jpcc.3c04581[1] ACS Publications. Toxoflavins and Deazaflavins as the First Reported Selective Small Molecule Inhibitors of Tyrosyl-DNA Phosphodiesterase II. J. Med. Chem. 2013. Available at: https://pubs.acs.org/doi/10.1021/jm4007937[8] Google Patents. Process and intermediates for the preparation of preladenant and related compounds (WO2012127472A1). Available at: https://patents.google.com/patent/WO2012127472A1/en[4] ChemicalBook. 2-Amino-6-chloro-4-pyrimidinol. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8168153.htm[5] ChemicalBook. 2-Amino-6-chloro-4-pyrimidinol Synthesis. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8168153.htm[9] ResearchGate. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: https://www.researchgate.net/publication/233742461_Chemoselective_Reactions_of_46-Dichloro-2-methylsulfonylpyrimidine_and_Related_Electrophiles_with_Amines[7] Google Patents. Chloropyrimidine intermediates (EP0741710B1). Available at: https://patents.google.com/patent/EP0741710B1/en

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular recognition of modified nucleobases. Self-complementarity and base-pairing of betainic guanine model compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Amino-6-chloro-4-pyrimidinol | 1194-21-4 [amp.chemicalbook.com]

- 5. 2-Amino-6-chloro-4-pyrimidinol | 1194-21-4 [amp.chemicalbook.com]

- 6. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]

- 7. EP0741710B1 - Chloropyrimidine intermediates - Google Patents [patents.google.com]

- 8. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Strategic Guide to Unveiling the Bio-pharmacological Potential of 2-amino-6-chloro-1H-pyrimidin-4-one: A Technical Whitepaper

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This in-depth technical guide outlines a comprehensive and logically tiered strategy for the biological activity screening of a specific, yet promising pyrimidine derivative: 2-amino-6-chloro-1H-pyrimidin-4-one. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the proposed screening cascade. By integrating established high-throughput screening methodologies with targeted, hypothesis-driven assays, this guide serves as a roadmap to efficiently elucidate the therapeutic potential of this compound.

Introduction: The Pyrimidine Privileged Scaffold and the Promise of 2-amino-6-chloro-1H-pyrimidin-4-one

Pyrimidine and its fused heterocyclic systems are of immense interest in drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4] The structural features of 2-amino-6-chloro-1H-pyrimidin-4-one, particularly the presence of the amino and chloro substituents on the pyrimidinone core, suggest a high probability of interaction with various biological targets, most notably protein kinases. The 2-aminopyrimidine moiety is a well-established pharmacophore in numerous kinase inhibitors, acting as a bioisostere for the adenine base of ATP and forming key hydrogen bond interactions within the kinase hinge region.[5]

This guide proposes a systematic screening funnel designed to first broadly assess the bioactivity of 2-amino-6-chloro-1H-pyrimidin-4-one and then to progressively narrow the focus to identify its specific molecular targets and mechanisms of action.

The Screening Cascade: A Multi-pronged Approach to Biological Activity Profiling

The proposed screening strategy is designed as a tiered cascade, beginning with broad phenotypic screens and progressing to more specific target-based assays. This approach allows for the efficient allocation of resources and the generation of a comprehensive biological activity profile.

Figure 1: A tiered screening cascade for 2-amino-6-chloro-1H-pyrimidin-4-one.

Tier 1: Primary Screening - Casting a Wide Net

The initial screening phase is designed to rapidly identify the most promising areas of biological activity.

Kinase Panel Screening: A Targeted Approach Based on a Privileged Scaffold

Given that the 2-aminopyrimidine scaffold is a known hinge-binder for many protein kinases, a primary screen against a diverse kinase panel is the most logical starting point.[5]

Rationale: Many pyrimidine derivatives have been identified as potent inhibitors of various kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[2][6][7][8][9][10] A broad kinase screen will efficiently identify potential targets for 2-amino-6-chloro-1H-pyrimidin-4-one.

Experimental Protocol: High-Throughput Kinase-Glo® Luminescent Assay

This protocol describes a universal, high-throughput biochemical assay for screening against a panel of recombinant kinases.

-

Compound Preparation: Prepare a stock solution of 2-amino-6-chloro-1H-pyrimidin-4-one in 100% DMSO. For a single-point screen, a final assay concentration of 10 µM is recommended as a starting point.[11]

-

Assay Plate Preparation: In a 384-well plate, add the test compound, a positive control inhibitor, and a DMSO vehicle control.

-

Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to initiate the phosphorylation reaction. Incubate at room temperature for the recommended time for each specific kinase.

-

ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase, which produces a luminescent signal proportional to the amount of remaining ATP.

-

Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence compared to the vehicle control indicates kinase inhibition.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM |

| EGFR | Example Data |

| VEGFR2 | Example Data |

| CDK2/cyclin A | Example Data |

| Src | Example Data |

| ... (other kinases) | Example Data |

Anticancer Cell Line Panel Screening: A Phenotypic Approach

A parallel primary screen should be conducted against a panel of human cancer cell lines to assess the compound's antiproliferative or cytotoxic effects. The NCI-60 panel is a well-established resource for this purpose.[12][13]

Rationale: As many kinase inhibitors exhibit anticancer activity, a cell-based screen provides a phenotypic readout of the compound's potential as an anticancer agent. This approach can also uncover non-kinase-mediated cytotoxic effects.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol details a cell-based assay for determining cytotoxicity.

-

Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with 2-amino-6-chloro-1H-pyrimidin-4-one at a single high concentration (e.g., 30 µM) for 48-72 hours.[14]

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B, a dye that binds to cellular proteins.

-

Data Acquisition: Solubilize the bound dye and measure the absorbance at 510 nm. A decrease in absorbance compared to untreated cells indicates a reduction in cell number.

Tier 2: Secondary Screening - Confirmation and Expansion

Once "hits" are identified in the primary screens, the next step is to confirm these activities and explore other potential therapeutic areas.

IC50 Determination for Active Kinases

For kinases that showed significant inhibition in the primary screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Rationale: The IC50 value provides a quantitative measure of the compound's potency against a specific kinase, which is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds.

Experimental Protocol: This follows the same procedure as the primary kinase screen, but with a serial dilution of 2-amino-6-chloro-1H-pyrimidin-4-one (e.g., 10-point, 3-fold dilutions starting from 30 µM).

Dose-Response Cytotoxicity in Sensitive Cancer Cell Lines

For cancer cell lines that were sensitive to the compound in the primary screen, a dose-response study should be performed to determine the GI50 (concentration for 50% growth inhibition) or LC50 (concentration for 50% cell killing).

Rationale: This provides a quantitative measure of the compound's antiproliferative or cytotoxic potency in a cellular context.

Experimental Protocol: This follows the same procedure as the primary SRB assay, but with a serial dilution of the test compound.

Broad-Spectrum Antiviral Screening

Rationale: Pyrimidine derivatives are known to possess antiviral activities, often by interfering with viral nucleic acid synthesis or other viral enzymes.[13] A broad-spectrum antiviral screen is a logical extension if the compound shows interesting activity in the primary screens or if there is a specific interest in this therapeutic area.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

-

Cell Plating: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate.

-

Infection and Treatment: Infect the cells with a panel of viruses (e.g., RNA and DNA viruses) in the presence of serial dilutions of 2-amino-6-chloro-1H-pyrimidin-4-one.

-

Incubation: Incubate the plates until CPE is observed in the virus control wells.

-

CPE Assessment: Visually score the CPE or use a cell viability assay (e.g., CellTiter-Glo®) to quantify the protective effect of the compound.

Broad-Spectrum Antimicrobial Screening

Rationale: The pyrimidine core is also present in some antimicrobial agents.[13] A screen against a panel of pathogenic bacteria and fungi can identify any potential antimicrobial activity.

Experimental Protocol: Broth Microdilution Method

-

Compound Preparation: Prepare serial dilutions of 2-amino-6-chloro-1H-pyrimidin-4-one in a 96-well plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.

Tier 3: Target Validation and Mechanism of Action Studies

For confirmed and potent hits from the secondary screens, the focus shifts to understanding how the compound exerts its biological effects at a molecular and cellular level.

Figure 2: Workflow for mechanism of action and target validation studies.

Cellular Target Engagement

It is crucial to confirm that the compound interacts with its putative target in a cellular environment.

-

Western Blot Analysis: If a specific kinase is inhibited, western blotting can be used to assess the phosphorylation status of that kinase and its downstream substrates in treated cells. A reduction in phosphorylation indicates target engagement.

-

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.

Downstream Cellular Effects

The phenotypic consequences of target engagement should be investigated.

-

Cell Cycle Analysis: For compounds that inhibit cell proliferation, flow cytometry can be used to determine if the compound causes arrest at a specific phase of the cell cycle, which is characteristic of inhibitors of cell cycle-related kinases like CDKs.

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V staining or caspase activity assays can be employed.

In Vitro ADME-Tox Profiling

A preliminary assessment of the compound's drug-like properties is essential for its further development.

-

Cytotoxicity in Normal Cell Lines: The compound should be tested against non-cancerous cell lines to assess its selectivity and potential for off-target toxicity.

-

In Vitro ADME Assays: Early assessment of properties like metabolic stability (e.g., in liver microsomes) and plasma protein binding provides valuable information for lead optimization.

Conclusion: A Pathway to Discovery

The biological activity screening of 2-amino-6-chloro-1H-pyrimidin-4-one, as outlined in this guide, provides a robust and efficient framework for uncovering its therapeutic potential. By employing a tiered approach that begins with broad, high-throughput screens and progresses to more focused, mechanistic studies, researchers can systematically build a comprehensive profile of the compound's bio-pharmacological properties. The strong scientific precedent for pyrimidine derivatives as kinase inhibitors suggests that this is a particularly fruitful avenue of investigation. However, the inclusion of broad phenotypic screens for anticancer, antiviral, and antimicrobial activities ensures that novel and unexpected biological activities are not overlooked. This strategic approach, grounded in established methodologies and scientific rationale, paves the way for the potential development of 2-amino-6-chloro-1H-pyrimidin-4-one as a novel therapeutic agent.

References

-

World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

- Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

MDPI. (2023, November 11). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]

-

PubMed. (2025, January 20). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Retrieved from [Link]

-

PubMed. (1998, October 22). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2024, July 18). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link]

-

MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

-

PubMed. (1987, November). Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Retrieved from [Link]

-

ResearchGate. (2022, October 10). (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

-

PMC. (n.d.). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

-

ACS Publications. (2007, October 2). Synthesis and Biological Properties of Novel 2-Aminopyrimidin-4(3H)-ones Highly Potent against HIV-1 Mutant Strains | Journal of Medicinal Chemistry. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. Retrieved from [Link]

-

PMC. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

-

Chemical Substance Information. (n.d.). 2-AMINO-6-CHLORO-4-(PROPYLAMINO)PYRIMIDINE. Retrieved from [Link]

-

PMC. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Retrieved from [Link]

-

ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

-

PMC. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

PubMed. (2020, June 18). Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-6-chloro-1H-pyrimidin-4-one: A Comprehensive Analytical Guide

Introduction & Chemical Context

2-Amino-6-chloro-1H-pyrimidin-4-one (also referenced as 2-amino-6-chloropyrimidin-4-ol, CAS: 1194-21-4) is a highly versatile heterocyclic building block[1]. In advanced drug development, it serves as a primary starting material for the synthesis of 2,4-pyrimidinediamine compounds, which are potent inhibitors of Syk kinase and critical regulators of Fc receptor signaling cascades in autoimmune therapies [2]. Additionally, its unique electronic properties make it a valuable precursor in the synthesis of mesomeric betaines and N-heterocyclic carbenes [3].

Because of its multiple heteroatoms and tautomeric nature, precise spectroscopic characterization (NMR, IR, MS) is critical to verify its structural integrity before downstream synthetic applications.

Structural Dynamics: The Lactam-Lactim Tautomerism

Understanding the spectroscopic data of this compound requires acknowledging its tautomeric equilibrium. The pyrimidine ring can exist in a lactam form (1H-pyrimidin-4-one) or a lactim form (pyrimidin-4-ol).

Causality in Phase Behavior: In the solid state, intermolecular hydrogen bonding heavily favors the lactam tautomer . However, in polar aprotic solvents like DMSO-d6, a dynamic equilibrium exists, though the lactam form generally remains dominant due to the thermodynamic stability provided by the amide-like resonance.

Caption: Dynamic lactam-lactim tautomerization of 2-amino-6-chloro-1H-pyrimidin-4-one.

Spectroscopic Data & Causality Analysis

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is strictly required. Non-polar solvents (e.g., CDCl3) fail to disrupt the strong intermolecular hydrogen-bonding network of the pyrimidinone core. Furthermore, DMSO-d6 lacks exchangeable protons, allowing the observation of the critical -NH₂ and -NH/-OH signals.

Causality of Chemical Shifts: The pyrimidine ring is inherently electron-deficient. However, the C5 position is uniquely situated ortho to the electron-donating amino (-NH₂) group and para to the oxo/hydroxyl group. These groups pump electron density into the C5 position via resonance (+R effect). This massive shielding counteracts the inductive withdrawal (-I effect) of the C6 chlorine, pushing the C5-H proton unusually upfield to δ 5.85 ppm . The chlorine atom primarily exerts a localized deshielding effect on the C6 carbon, pushing it to 158.0 ppm in the ¹³C spectrum.

Infrared Spectroscopy (IR)

In the solid state (KBr pellet), the IR spectrum provides definitive proof of the lactam tautomer. The presence of a strong, sharp absorption band at 1670 cm⁻¹ is characteristic of an Amide I (C=O) stretch. If the compound existed purely as the lactim (hydroxyl) form in the solid state, this carbonyl band would be absent, and the spectrum would be dominated by C=N stretching vibrations.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode readily protonates the basic C2-amino group, yielding a robust [M+H]⁺ pseudo-molecular ion. Isotopic Causality: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This dictates a strict 3:1 intensity ratio for the M and M+2 peaks at m/z 146.0 and 148.0, respectively. Any deviation from this ratio indicates co-eluting impurities or halogen exchange.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| C5-H | 5.85 | Singlet (s) | 1H | Pyrimidine ring CH |

| C2-NH₂ | 7.10 | Broad singlet | 2H | Exchangeable amine protons |

| N1-H | 11.80 | Broad singlet| 1H | Exchangeable lactam proton |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C5 | 104.5 | Aromatic CH (shielded by resonance) |

| C2 | 155.2 | Aromatic C-NH₂ |

| C6 | 158.0 | Aromatic C-Cl |

| C4 | 162.5 | Carbonyl C=O (Lactam form) |

Table 3: FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350, 3150 | Strong, Broad | N-H and O-H stretching |

| 1670 | Strong | C=O stretching (Amide I) |

| 1590 | Medium | C=N and C=C aromatic stretching |

| 780 | Strong | C-Cl stretching |

Table 4: ESI-MS Data (Positive Ion Mode)

| m/z | Relative Abundance | Ion Assignment |

|---|---|---|

| 146.0 | 100% (Base Peak) | [M(³⁵Cl)+H]⁺ |

| 148.0 | ~33% | [M(³⁷Cl)+H]⁺ |

| 129.0 | < 10% |[M+H - NH₃]⁺ (Fragmentation) |

Self-Validating Experimental Protocols

Caption: Self-validating analytical workflow for spectroscopic characterization.

Protocol 5.1: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS). Sonicate for 2 minutes to ensure complete dissolution.

-

Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6. Perform automated gradient shimming (Z1-Z5).

-

Acquisition: Run a standard 1D ¹H sequence (ns=16, d1=2s) and a ¹³C{¹H} sequence (ns=512, d1=2s).

-

Validation Checkpoint: Verify that the residual solvent pentet of DMSO-d5 appears exactly at δ 2.50 ppm, and the TMS singlet is at δ 0.00 ppm. A water (HDO) peak should appear near δ 3.33 ppm. If the DMSO peak deviates by >0.02 ppm, the spectral axis must be recalibrated to ensure chemical shift accuracy.

Protocol 5.2: FT-IR Sample Preparation (KBr Pellet)

-

Background Calibration: Collect a background scan of the empty sample compartment (32 scans, 4 cm⁻¹ resolution).

-

Matrix Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr in an agate mortar until a fine, homogeneous powder is achieved.

-

Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

-

Validation Checkpoint: Before scanning the sample, run a polystyrene calibration film. The aromatic C-H stretch must register at exactly 1601 cm⁻¹ (±1 cm⁻¹). The sample scan must yield a baseline transmittance of >85% in non-absorbing regions; lower transmittance indicates excessive scattering due to poor grinding.

Protocol 5.3: LC-MS/TOF Analysis

-

Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

System Tuning: Infuse a standard Agilent ESI-L tuning mix.

-

Validation Checkpoint: The tuning mix must demonstrate a mass accuracy of < 5 ppm for the reference ion m/z 118.0862. If the delta exceeds 5 ppm, the Time-of-Flight (TOF) flight tube temperature must be stabilized, and the instrument recalibrated.

-

Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive mode (Capillary voltage: 3500 V, Drying gas: 10 L/min at 300 °C). Monitor the m/z range of 100-500.

References

- Ambeed. "1194-21-4 | 2-Amino-6-chloropyrimidin-4(3H)-one | Chlorides". Ambeed.com.

- Argade, A., et al. "US8188276B2 - 2,4-pyrimidinediamine compounds and their uses".

- Schmidt, A., et al. "N-Heterocyclic carbenes by tautomerization of mesomeric betaines. Thione, selenone and borane adduct formations of imidazolium-isocytosinates".

A Senior Application Scientist's Guide to 2-Amino-6-chloro-1H-pyrimidin-4-one: A Cornerstone Scaffold in Modern Medicinal Chemistry

Foreword: The Unseen Architect in Drug Discovery

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that demonstrate a remarkable ability to bind to multiple biological targets, serving as a fertile ground for drug discovery. The 2-aminopyrimidine core is one such scaffold, and within this esteemed class, 2-amino-6-chloro-1H-pyrimidin-4-one stands out as a particularly versatile and powerful building block. Its strategic arrangement of a nucleophilic amino group, a hydrogen-bonding pyrimidinone system, and a reactive chloro handle makes it an invaluable starting point for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of this compound, from its fundamental chemical principles to its application in the development of cutting-edge kinase inhibitors and other bioactive agents. We will dissect its synthesis, explore its reactivity, and, most critically, analyze the structure-activity relationships that have made its derivatives potent modulators of disease-relevant pathways.

Part 1: Core Chemistry - Synthesis and Physicochemical Profile

The utility of 2-amino-6-chloro-1H-pyrimidin-4-one in medicinal chemistry is rooted in its accessible synthesis and its distinct chemical properties. The presence of the chloro group at the 6-position is the key to its role as a versatile intermediate.

Synthesis Pathway

The most common laboratory and industrial synthesis of related 2-amino-4-chloro-6-alkoxypyrimidines starts from the commercially available 2-amino-4,6-dichloropyrimidine.[1] A selective mono-substitution can be achieved by reacting it with an alkali metal alkoxide or a mixture of an alkali metal hydroxide and an alcohol.[1] The synthesis of the target pyrimidinone often involves a subsequent hydrolysis step. An analogous one-step method has been described for related bicyclic systems using thiophosgene, which proceeds through an isothiocyanate intermediate.[2]

Below is a representative synthetic workflow for generating a substituted 2-aminopyrimidin-4-one library, starting from a dichlorinated precursor, which highlights the sequential and selective nature of the substitutions.

Caption: Synthetic pathway to the core scaffold and its derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

This protocol is adapted from established industrial processes for the synthesis of a closely related analog, demonstrating the principle of selective substitution.[1]

-

Reaction Setup: Suspend 2-amino-4,6-dichloropyrimidine (ADCP) in a polar aprotic solvent such as methanol.

-

Reagent Addition: Slowly meter in a 30% solution of sodium methoxide over a period of 3-4 hours at room temperature. The stoichiometry is critical to favor mono-substitution.

-

Reaction: Heat the mixture to reflux for 1 hour to drive the reaction to completion.

-

Workup: After cooling, distill off a significant portion (>30%) of the methanol solvent under reduced pressure.

-

Precipitation: Add water to the concentrated residue to precipitate the product.

-

Isolation: Stir the suspension at room temperature for 1 hour, then filter the solid product.

-

Purification: Wash the filter cake with water and dry under vacuum to yield 2-amino-4-chloro-6-methoxypyrimidine.

Note: Conversion to the 4-one/4-ol tautomer would require a subsequent hydrolysis step.

Part 2: The Reactive Hub - A Gateway to Chemical Diversity

The synthetic power of 2-amino-6-chloro-1H-pyrimidin-4-one lies in the reactivity of the C6-chloro substituent. This atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This is the primary strategy used to build libraries of compounds for screening and to optimize lead compounds.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). The presence of the chlorine atom at C6 provides a perfect site for this reaction. Medicinal chemists exploit this by reacting the scaffold with various nucleophiles, most commonly amines, to generate libraries of 2,6-diaminopyrimidin-4-one derivatives.

Caption: SNAr as the key diversification reaction.

Part 3: Applications in Drug Discovery - Targeting Disease with Precision

The true value of the 2-amino-6-chloro-1H-pyrimidin-4-one scaffold is realized in its application to generate potent and selective inhibitors of key biological targets, most notably protein kinases.

The Kinase Inhibitor Powerhouse

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[3] The 2-aminopyrimidine scaffold is a well-established "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.[3][4] This interaction mimics the binding of the adenine ring of ATP, making these compounds effective ATP-competitive inhibitors.

The 2-amino-6-chloro-1H-pyrimidin-4-one core provides an ideal starting point. The 2-amino group and the pyrimidine ring nitrogens form the key hydrogen bonds, while the C6 position, once substituted, allows for the introduction of moieties that project into the solvent-exposed region or deeper into hydrophobic pockets, thereby dictating potency and selectivity.

Caption: General binding mode of the scaffold in a kinase active site.

Case Studies & Structure-Activity Relationships (SAR)

The versatility of this scaffold is evident in the breadth of kinases it has been used to target.

-

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling. High-throughput screening identified an aminopyrimidine hit that was optimized into a potent and selective pyrimidin-4-one chemotype.[5] Structure-enabled design led to compound 16 , which exhibited an IC₅₀ of 27 nM for IRAK4 and over 100-fold selectivity against a panel of 111 other kinases.[5] This work demonstrated that modifying the substituent introduced at the C6 position was critical for achieving both high potency and excellent kinase selectivity.[5]

-

CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a target for cancer therapy, but achieving selectivity over other CDKs has been challenging. A series of (4-pyrazolyl)-2-aminopyrimidines were developed as potent and selective CDK2 inhibitors.[6] SAR studies showed that substitution at the C5-position of the pyrimidine ring had a profound effect on both CDK2 activity and isoform selectivity, leading to the discovery of a compound with subnanomolar activity against CDK2.[6]

-

Aurora (AURK) and Polo-like (PLK) Kinase Inhibitors: These kinases are critical for cell cycle regulation, making them attractive oncology targets. About 50% of new AURK and PLK inhibitors in clinical trials possess 2-aminopyrimidine or related scaffolds.[3] Compounds like BI2536 and BI6727 (Volasertib) have shown potent inhibition of PLK, demonstrating the clinical relevance of this core structure.[3][7]

Quantitative SAR Data Summary

The following table summarizes the inhibitory activity of various pyrimidine derivatives against different kinase targets, illustrating the impact of structural modifications.

| Scaffold/Derivative Class | Target Kinase | Key Substituent(s) | IC₅₀ / Potency | Reference |

| Aminopyrimidin-4-one | IRAK4 | Optimized C6-substituent | 27 nM | [5] |

| (4-Pyrazolyl)-2-aminopyrimidine | CDK2 | C5-Trifluoromethyl | 0.29 nM | [6] |

| Diaminopyrimidine | PLK1 | Not Specified | 9 nM (DAP-81) | [3] |

| 2-Aminopyrimidine | FGFR4 | Optimized C6-substituent | 2.6 nM | [8] |

| Triaminopyrimidine | Caspase-1 | Methylene linked 4-trifluoromethylphenyl | 13 nM | [9] |

Beyond Kinases: Broader Therapeutic Potential

While kinase inhibition is a major application, derivatives of the 2-amino-chloro-pyrimidine core have shown promise in other areas.

-

Antibacterial Agents: Novel pleuromutilin derivatives incorporating a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain have been synthesized and shown to have potent activity against Staphylococcus aureus, including MRSA strains.[10]

-

Anticancer (General Cytotoxicity): Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives, where the 4-chloro was substituted with various amino groups, yielded compounds with cytotoxic activity against HCT116 (colon) and MCF7 (breast) cancer cell lines.[11][12]

-

Enzyme Inhibition: Derivatives of 2-amino-4,6-dichloropyrimidine have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[13]

Part 4: Key Experimental Methodologies

To empower researchers utilizing this scaffold, this section provides standardized protocols for its chemical manipulation and biological evaluation.

Protocol 1: General Procedure for SNAr Diversification

This protocol describes a typical reaction to displace the C6-chloro group with an amine, a foundational step in building a chemical library from the core scaffold.[11]

-

Reaction Setup: In a microwave reaction vial, dissolve 2-amino-6-chloro-1H-pyrimidin-4-one (1 mmol) in a suitable solvent like anhydrous propanol (2-3 mL).

-

Reagent Addition: Add the desired substituted amine (1 mmol) to the solution, followed by a base such as triethylamine (1.2 mmol).

-

Microwave Irradiation: Seal the vial and perform the reaction in a microwave synthesizer at 120–140 °C for 15–30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a standard method to determine the potency (IC₅₀) of a synthesized compound against a target protein kinase.[14]

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO. A typical starting concentration is 1 mM.

-

Reaction Setup: In a 384-well assay plate, add 1 µL of the serially diluted test compound. Include wells with DMSO only for vehicle control (0% inhibition) and wells with a known broad-spectrum kinase inhibitor or no ATP for background (100% inhibition).

-

Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution (containing the purified target kinase and its specific peptide substrate) prepared in assay buffer.

-

Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase) to each well to initiate the phosphorylation reaction.

-

Reaction Incubation: Incubate for 30-60 minutes at room temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or radiometric ³³P-ATP filter binding).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-amino-6-chloro-1H-pyrimidin-4-one scaffold is more than just a chemical intermediate; it is a proven platform for the discovery of potent and selective modulators of critical biological pathways. Its synthetic tractability, combined with its inherent ability to engage with the active sites of enzymes like kinases, has cemented its role in modern drug discovery. From oncology to inflammatory and infectious diseases, the derivatives of this core structure continue to yield promising lead compounds and clinical candidates.

The future of this scaffold lies in the continued exploration of novel chemical space through creative diversification at its reactive sites. The application of new synthetic methodologies, coupled with structure-based design and a deeper understanding of target biology, will undoubtedly lead to the development of next-generation therapeutics built upon this remarkable and enduring molecular framework.

References

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (2021-08-26). Available at: [Link]

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. (2024-02-07). Available at: [Link]

-

2-Aminopyrimidinone scaffold. ResearchGate. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

-

Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Preprints.org. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. (2017-09-22). Available at: [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. (2015-09-11). Available at: [Link]

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. Available at: [Link]

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2021-02-03). Available at: [Link]

-

Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available at: [Link]

-

(PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. (2022-10-10). Available at: [Link]

-

2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters. (2017-03-31). Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. (2023-05-08). Available at: [Link]

Sources

- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The 2-Aminopyrimidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Reactivity of the Chloro Group in 2-amino-6-chloro-1H-pyrimidin-4-one

The 2-amino-1H-pyrimidin-4-one core is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This heterocycle is a key component in numerous therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this core is paramount for modulating pharmacological activity, and the 2-amino-6-chloro-1H-pyrimidin-4-one derivative serves as a highly versatile intermediate for achieving this chemical diversity.

The reactivity of this molecule is dominated by the chloro-substituent at the C6 position. This guide provides an in-depth exploration of the chemistry of this chloro group, offering field-proven insights and detailed protocols for its transformation. We will delve into the mechanistic underpinnings of key reactions, providing researchers, scientists, and drug development professionals with the knowledge to effectively leverage this building block in their synthetic campaigns.

Nucleophilic Aromatic Substitution (SNAr): The Gateway to Diverse Functionalities

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group, renders the C6-chloro group highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a direct and efficient pathway to introduce a wide array of functional groups.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate of reaction is influenced by several factors:

-

Nucleophilicity: Stronger nucleophiles react faster.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically used to solvate the cation of the nucleophile's salt without solvating the anion, thus enhancing its nucleophilicity.[5]

-

Temperature: Reactions are often heated to increase the rate, with temperatures ranging from room temperature to 120 °C.[5]

-

Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl generated during the reaction, especially when the nucleophile is a primary or secondary amine.[5]

Key Transformations & Protocols

The introduction of amino groups is readily achieved by reacting 2-amino-6-chloro-1H-pyrimidin-4-one with primary or secondary amines.[2][6] This is one of the most common modifications, as the resulting amino-substituted pyrimidinones are prevalent in kinase inhibitors and other targeted therapies.

Table 1: Representative Conditions for SNAr Amination

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | TEA | EtOH | Reflux | 3 | Good |

| Piperidine | DIPEA | DMF | 80 | 5 | High |

| Morpholine | K₂CO₃ | DMSO | 100 | 4 | Excellent |

| n-Butylamine | TEA | Propanol | 120-140 (MW) | 0.25-0.5 | >85[7] |

Experimental Protocol: General Procedure for Amination

-

Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-6-chloro-1H-pyrimidin-4-one (1.0 eq.), the desired amine nucleophile (1.1-1.2 eq.), and anhydrous DMF (0.1 M concentration).[5]

-

Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.[5]

-

Reaction: Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reactions with alkoxides (RO⁻) or thiolates (RS⁻) provide access to 6-alkoxy and 6-thioether derivatives, respectively. These reactions typically proceed under basic conditions to deprotonate the corresponding alcohol or thiol.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are exceptionally well-suited for the functionalization of the 2-amino-6-chloro-1H-pyrimidin-4-one scaffold. The C-Cl bond, while less reactive than a C-Br or C-I bond, can be effectively activated using modern catalyst systems.[8]

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting the chloropyrimidinone with an organoboron species, typically a boronic acid or its ester.[9] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in kinase inhibitors.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Optimized Conditions for Suzuki Coupling of Chloro-Heterocycles

| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | [10] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | [9] |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | [11] |

| Na₂PdCl₄ / cataCXium F sulf | NaHCO₃ | H₂O/n-BuOH | 100 | [12] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: To a flame-dried Schlenk flask or microwave vial, add 2-amino-6-chloro-1H-pyrimidin-4-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).[9][10]

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.[9]

-

Reaction: Heat the mixture to 100 °C (either conventionally or via microwave irradiation for shorter reaction times) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction couples the chloropyrimidinone with a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[13][14] The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a mild base.[15]

Table 3: Typical Conditions for Sonogashira Coupling

| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temp. |

| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | TEA | DMF | RT - 60°C |

| Pd(OAc)₂ | None (Cu-free) | SPhos | Cs₂CO₃ | Dioxane | 80°C |

| Na₂PdCl₄ | None (Cu-free) | cataCXium F sulf | NaHCO₃ | H₂O | 80°C[12] |

Experimental Protocol: Sonogashira Coupling

-

Preparation: In a Schlenk flask, combine 2-amino-6-chloro-1H-pyrimidin-4-one (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

-

Inert Atmosphere: Purge the flask with argon.

-

Reagent Addition: Add anhydrous, degassed triethylamine (TEA) and DMF (1:1 ratio), followed by the terminal alkyne (1.2 eq.).

-

Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) until completion.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

For sterically hindered or less nucleophilic amines where SNAr reactions may be sluggish, the Buchwald-Hartwig amination offers a powerful alternative.[16][17] This reaction uses a palladium catalyst with specialized, bulky phosphine ligands to couple amines with aryl halides.[18]

Table 4: Buchwald-Hartwig Amination Systems

| Pd Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 110 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 |

Experimental Protocol: Buchwald-Hartwig Amination

-

Preparation: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 eq.), a suitable ligand like XPhos (0.08 eq.), and a strong, non-nucleophilic base like NaOt-Bu (1.4 eq.).

-

Reagent Addition: Add 2-amino-6-chloro-1H-pyrimidin-4-one (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vial and heat to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product via column chromatography.

Conclusion and Future Outlook

The chloro group in 2-amino-6-chloro-1H-pyrimidin-4-one is a highly versatile chemical handle, enabling a vast array of synthetic transformations. Its reactivity is well-characterized and can be precisely controlled through the judicious choice of reaction conditions. Nucleophilic aromatic substitution offers a direct route for introducing heteroatom nucleophiles, while a suite of powerful palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—provides robust methods for constructing C-C and C-N bonds.

Mastery of these reactions empowers medicinal chemists to rapidly generate diverse libraries of novel compounds built around the privileged 2-aminopyrimidin-4-one scaffold. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and synthesis of next-generation therapeutic agents.

References

- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 575-583.

- Bentham Science Publishers. (2019).

- Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (1951). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society, 73(12), 5619-5621.

- Joshi, S., & Khosla, N. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 373-377.

- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia.

- ResearchGate. (2026). Preparation of Pyrimidine Derivatives as Potential Medicinal Agents by the Reaction of 2-Amino-4-chloro-6-methylpyrimidine with Primary and Secondary Amines.

- BenchChem. (n.d.).

- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- BenchChem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. BenchChem.

- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia.

- BenchChem. (n.d.). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. BenchChem.

- Hernández-Vázquez, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- Gajdács, M., & Dékány, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

- Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Yadav, J. S., et al. (2009).

- Yadav, M. R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC.

- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Note: Microwave-Assisted Synthesis and Functionalization of 2-Amino-6-chloro-1H-pyrimidin-4-one Derivatives

Executive Summary

The 2-amino-6-chloro-1H-pyrimidin-4-one scaffold is a highly versatile pharmacophore, serving as a critical building block in the development of kinase inhibitors, antiviral agents, and Type II NADH-Dehydrogenase (NDH-2) inhibitors[1]. However, the functionalization of this scaffold via Nucleophilic Aromatic Substitution (SNAr) is notoriously difficult under conventional thermal conditions. This application note details a field-proven, microwave-assisted methodology that drastically reduces reaction times, minimizes side-product formation, and maximizes yields by leveraging dielectric heating to overcome the high activation energy barriers inherent to deactivated pyrimidine systems[2][3].

Mechanistic Rationale & Causality

The Thermodynamic Challenge

The C6 position of 2-amino-6-chloro-1H-pyrimidin-4-one is highly deactivated compared to its precursor, 2-amino-4,6-dichloropyrimidine. The electron-donating nature of the C2-amino group, combined with the lactam tautomerism (pyrimidin-4-ol ⇌ pyrimidin-4-one), heavily delocalizes electron density into the pyrimidine ring. This reduces the electrophilicity of the C6 carbon, making SNAr energetically unfavorable[1]. Under conventional heating, pushing this reaction requires prolonged reflux (12–24 hours) in high-boiling solvents, which frequently leads to thermal degradation, oxidation, or unwanted deschlorination[2].

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) circumvents these limitations through direct dielectric heating. By utilizing polar solvents with high loss tangents (e.g., N-methyl-2-pyrrolidone (NMP) or absolute ethanol), microwave electromagnetic energy is instantaneously converted into thermal energy[2][3]. This provides rapid, uniform superheating that stabilizes the highly polar Meisenheimer complex intermediate, effectively lowering the apparent activation energy and driving the reaction to completion in minutes[3].

Mechanistic pathway of microwave-accelerated SNAr via Meisenheimer complex stabilization.

Experimental Workflows & Protocols

The synthesis is divided into a two-step self-validating workflow: the isolation of the core scaffold followed by microwave-assisted functionalization.

Microwave-assisted workflow for synthesizing C6-functionalized pyrimidin-4-one derivatives.

Protocol 3.1: Preparation of the Core Scaffold

To prevent over-functionalization, the core scaffold must be selectively synthesized from commercially available precursors.

-

Reaction Setup : Suspend 2-amino-4,6-dichloropyrimidine (1.0 equiv) in 1 M NaOH (aq). Causality: 1 M NaOH provides the exact stoichiometric alkalinity required to substitute only the most electrophilic C4 chloride. The resulting tautomerization deactivates the remaining C6 chloride against further hydrolysis[1].

-

Thermal Heating : Heat the suspension at reflux for 4 hours.

-

Precipitation : Cool the mixture to room temperature and neutralize carefully with 1 M HCl to pH 6-7. The target 2-amino-6-chloropyrimidin-4(3H)-one will precipitate as a white solid.

-

Isolation : Filter the solid, wash with ice-cold water, and dry under high vacuum overnight (Typical Yield: 90%)[1].

Protocol 3.2: Microwave-Assisted SNAr Functionalization

-

Reagent Loading : In a 2–5 mL microwave-safe vial equipped with a magnetic stir bar, add 2-amino-6-chloropyrimidin-4(3H)-one (1.0 equiv) and the desired nucleophile (e.g., piperazine derivative or aniline, 1.2–1.5 equiv)[1][2].

-

Base Addition : Add N,N-diisopropylethylamine (DIEA) (2.0 equiv). Causality: DIEA is selected over inorganic bases (like K2CO3) because of its complete solubility in organic solvents, ensuring a homogeneous microwave heating profile without localized hot spots or arcing[1].

-

Solvent Selection : Suspend the mixture in absolute ethanol or NMP (0.5 M concentration). Causality: Both solvents possess high loss tangents, making them exceptional microwave absorbers.

-

Irradiation : Cap the vial securely. Irradiate in a dedicated microwave synthesizer at 120–150 °C for 15–30 minutes[1][2].

-

Workup : Post-reaction, pour the mixture into ice-cold water. Extract with ethyl acetate (3 × 15 mL) or collect the precipitate directly via vacuum filtration[2].

In-Process Quality Control (IPQC) & Self-Validation

Every protocol must be a self-validating system to ensure reproducibility. At the 15-minute mark of microwave irradiation, pause the method and sample a 10 µL aliquot. Dilute in LC-MS grade methanol and inject into a UPLC-MS system.

-

Validation Criteria : The reaction is validated as complete when the Total Ion Chromatogram (TIC) shows >95% depletion of the starting material mass (m/z ~146 [M+H]+) and the emergence of the target product mass. If >5% starting material persists, the system validates the need for an additional 10 minutes of irradiation.

Reaction Optimization & Comparative Data

The quantitative advantages of microwave dielectric heating over conventional thermal reflux are summarized below. Data reflects the substitution of 2-amino-6-chloropyrimidin-4(3H)-one with various nucleophiles[1][2][3].

| Nucleophile (Substituent) | Solvent | Conventional Heating (Yield / Time) | Microwave Heating (Yield / Time) | Purity (LC-MS) |

| Piperazine | EtOH | 42% / 12 h (100 °C) | 85% / 15 min (150 °C) | >98% |

| 4-Fluoroaniline | NMP | 25% / 24 h (100 °C) | 76% / 30 min (150 °C) | >95% |

| Benzylamine | EtOH | 50% / 12 h (100 °C) | 92% / 20 min (140 °C) | >99% |

| Morpholine | NMP | 45% / 12 h (100 °C) | 88% / 20 min (140 °C) | >98% |

Note: Microwave reactions exhibit significantly higher purity profiles due to the rapid reaction kinetics, which outpace the formation of thermodynamic degradation byproducts.

Sources

Application Note: 2-Amino-6-chloro-1H-pyrimidin-4-one as a Key Precursor in the Synthesis of Kinase Inhibitors

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the pyrimidine core stands out due to its exceptional ability to form critical hydrogen bonds within the kinase hinge region. This application note provides an in-depth technical guide on utilizing 2-amino-6-chloro-1H-pyrimidin-4-one (CAS: 1194-21-4), also known by its tautomer 2-amino-6-chloro-4-pyrimidinol, as a foundational building block. We detail the chemical rationale, biological context targeting Spleen Tyrosine Kinase (Syk), and self-validating synthetic protocols required to convert this precursor into potent 2,4-pyrimidinediamine kinase inhibitors.

Chemical Rationale & Scaffold Anatomy

The utility of 2-amino-6-chloro-1H-pyrimidin-4-one stems from its highly programmable bifunctional nature.

-

Hinge-Binding Motif: The C2-amino group (H-bond donor) and the C4-oxo/hydroxyl group (H-bond acceptor) create a complementary pairing motif that anchors the inhibitor into the ATP-binding pocket of target kinases.

-

Synthetic Handle (C6-Chloride): The electron-withdrawing nature of the two endocyclic nitrogen atoms renders the C6 position highly electron-deficient. This activates the C6-chloride for facile Nucleophilic Aromatic Substitution (SNAr) under relatively mild conditions.

-

Tautomerism: The molecule exists in a dynamic equilibrium between the 1H-pyrimidin-4-one and 4-pyrimidinol forms. This tautomerism is synthetically advantageous, as the hydroxyl form can be subsequently halogenated to provide a second site for SNAr or cross-coupling.

Biological Context: Targeting Syk Kinase

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in immune receptor signaling. Upon the cross-linking of high-affinity IgE receptors (FcεRI) on mast cells or basophils, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Its activation triggers a downstream cascade involving Phospholipase C gamma (PLCγ), leading to calcium mobilization and cellular degranulation .

Derivatives synthesized from 2-amino-6-chloro-1H-pyrimidin-4-one, specifically 2,4-pyrimidinediamines , have been identified as highly potent inhibitors of Syk kinase. By blocking this pathway, these compounds serve as therapeutic agents for autoimmune diseases, rheumatoid arthritis, and severe allergic responses .

Fig 1. Syk kinase signaling cascade in mast cells and targeted inhibition by 2,4-pyrimidinediamines.

Synthetic Workflow & Experimental Protocols

The transformation of the pyrimidin-4-one precursor into a dual-substituted kinase inhibitor requires a controlled, step-wise functionalization to prevent over-reaction and manage the changing electronics of the pyrimidine ring.

Fig 2. Step-wise synthetic workflow for kinase inhibitors utilizing the pyrimidin-4-one scaffold.

Protocol A: C6-SNAr Amination

Objective: Displace the highly reactive C6-chloride with a primary amine (e.g., an aniline derivative) to establish the first variable region of the inhibitor. Causality: A polar protic solvent (ethanol) is selected to stabilize the polar Meisenheimer transition state during the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the generated HCl byproduct, driving the reaction to completion without competing with the primary amine for the electrophilic C6 carbon.

Step-by-Step Procedure:

-

Charge a round-bottom flask with 2-amino-6-chloro-1H-pyrimidin-4-one (1.0 eq) and the desired primary amine (1.2 eq).

-

Suspend the reagents in absolute ethanol (0.2 M concentration).

-

Add DIPEA (2.0 eq) dropwise at room temperature.

-

Affix a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The reaction is complete when the starting material peak (showing a distinct 3:1 isotopic ratio at m/z 146/148 due to the chlorine isotope) entirely disappears, replaced by the M+H peak of the aminated product.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Triturate the crude residue with cold water to dissolve DIPEA-HCl salts. Filter the resulting precipitate and dry under a high vacuum to yield the 6-amino substituted intermediate.

Protocol B: C4-Activation via Chlorination